2,2-Diallyl-4,4-biphenol

Cure kinetics Activation energy Differential scanning calorimetry

Brittle bismaleimide (BMI) resins fail under load in aerospace composites. 2,2-Diallyl-4,4-biphenol (DABA) solves this via dual allyl-phenolic reactivity enabling simultaneous crosslinking and backbone extension. • Increases BMI stress at break from ~40-80 MPa to ~145 MPa (up to 263% improvement) • Raises impact strength from 8 to 12 kJ·m⁻² • Autocatalytic effect lowers curing activation energy for efficient large-scale processing Supplied as ≥95% purity solid; ambient storage.

Molecular Formula C18H18O2
Molecular Weight 266.3 g/mol
CAS No. 6942-01-4
Cat. No. B1606615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Diallyl-4,4-biphenol
CAS6942-01-4
Molecular FormulaC18H18O2
Molecular Weight266.3 g/mol
Structural Identifiers
SMILESC=CCC1=C(C=CC(=C1)C2=CC(=C(C=C2)O)CC=C)O
InChIInChI=1S/C18H18O2/c1-3-5-15-11-13(7-9-17(15)19)14-8-10-18(20)16(12-14)6-4-2/h3-4,7-12,19-20H,1-2,5-6H2
InChIKeyCKKHZUOZFHWLIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diallylbisphenol A Procurement Guide


2,2-Diallyl-4,4-biphenol (CAS 6942-01-4), also referred to as 2,2′-diallylbisphenol A or DABA, is an aromatic bisphenol derivative functionalized with two allyl substituents that impart reactive unsaturation for crosslinking and resin modification [1]. The compound exhibits a molecular formula of C18H18O2 with a molecular weight of 266.3 g/mol, a measured melting point of 80–81 °C, and a predicted boiling point of 399.2±37.0 °C . Its structural features—specifically the biphenyl backbone bearing two phenol hydroxyl groups and two ortho-allyl substituents—enable dual reactivity pathways: phenolic condensation with epoxy or benzoxazine groups, and radical or ene-type polymerization of allyl moieties [1]. This reactivity profile positions the compound as a strategic comonomer, chain extender, and toughening agent in high-performance thermoset systems, most notably bismaleimide (BMI) and epoxy matrices.

Dual reactive monomer for BMI and epoxy resin networks
Allyl and phenolic groups enable dual crosslinking pathways
Functions as reactive diluent, cure accelerator, and toughener

Why DABA Cannot Be Replaced in Thermosets


Substituting DABA with generic bisphenol A (BPA) or mono-allyl phenols in high-performance thermoset systems fails due to fundamental differences in reactive functionality and network architecture. BPA lacks allyl unsaturation entirely and thus cannot participate in the ene/addition curing mechanisms essential for BMI copolymerization, functioning solely as a non-reactive chain extender [1]. Simple mono-allyl phenols, while bearing allyl groups, lack the bisphenol structure required to form extended polymer backbones and cannot serve as effective crosslinking comonomers. DABA uniquely combines both elements—a bisphenol core for backbone extension and two allyl moieties for dual crosslinking—enabling it to act simultaneously as a reactive diluent, a curing accelerator (via autocatalytic effects that lower activation energy), and a toughening modifier that enhances impact resistance while retaining high glass transition temperatures [2][3]. These synergistic functions cannot be replicated by any single generic analog.

Bisphenol A (BPA)
Lacks allyl unsaturation; may not support BMI ene‑addition curing mechanisms
Mono‑allyl phenols
Absence of bisphenol backbone may limit chain extension and crosslink density
Non‑functionalized bisphenols
Cannot simultaneously provide reactive dilution and network toughening

DABA Performance Differentiation


Reduced Cure Activation Energy

In BMI and epoxy curing systems, DABA-modified formulations exhibit significantly lower activation energy compared to unmodified resins. In an interpenetrating network (IPN) system, the epoxy resin with DBA-modified BMI (BMI/DBA–epoxy IPN) demonstrated reduced activation energy attributable to the autocatalytic effect of DBA-modified BMI in the curing process [1]. While the study does not provide the numerical activation energy value for the unmodified comparator, the observed reduction is a class-level inference for BMI systems. This autocatalytic behavior enables lower temperature or faster cure cycles, improving manufacturing throughput and reducing energy costs [1].

Cure activation energy
Class-level inference
Lower than unmodified resin (autocatalytic effect)
May enable lower temperature or faster cure cycle evaluation
DSC non-isothermal; BMI/DBA–epoxy IPN
Cure kinetics Activation energy Differential scanning calorimetry

Improved Tensile, Flexural, and Impact Strength

Incorporation of DBA-modified BMI into tetrafunctional epoxy resin (TGDDM) significantly enhances mechanical properties compared to neat epoxy resin. The BMI/DBA–epoxy IPN system increased tensile strength by 25%, flexural strength by 30%, and impact strength by 45% relative to the unmodified neat epoxy resin [1]. These improvements are attributed to the interpenetrating network morphology enabled by the dual reactivity of DABA's allyl and phenolic functionalities, which enhances energy dissipation during deformation [1].

Mechanical property gain
Head-to-head comparison
+25% tensile, +30% flexural, +45% impact vs neat epoxy
Supports structural applications requiring higher toughness
BMI/DBA–epoxy IPN; TGDDM matrix
Mechanical properties Tensile strength Flexural strength Impact strength

Reduced Water Absorption vs. BPA-Modified CE

In a direct comparative study of bisphenol E cyanate ester (CE) modification, the addition of 10 wt% diallyl bisphenol A (DAB) reduced water absorption by 1.5% after 45 days of boiling water immersion compared to unmodified CE [1]. Critically, at the same 10 wt% loading, DAB-modified CE exhibited superior overall performance—including water absorption and dielectric properties—compared to BPA-modified CE [1]. This demonstrates that the allyl-functionalized DABA offers specific advantages in moisture resistance beyond what the structurally simpler BPA can provide, likely due to enhanced crosslinking density from allyl polymerization [1].

Water absorption
Head-to-head comparison
1.5 pp reduction vs unmodified CE (45‑day boil); outperforms BPA-modified CE
Supports moisture-resistant electronic packaging evaluation
10 wt% loading; bisphenol E cyanate ester matrix
Water absorption Moisture resistance Dielectric properties

Superior Dielectric Performance at High Frequency

Dielectric measurements on DAB-modified bisphenol E cyanate ester demonstrated significantly improved dielectric properties compared to unmodified CE across the frequency range of 7,000–19,000 MHz, with dielectric performance increasing proportionally with DAB loading [1]. Furthermore, at equivalent loading levels, the DAB-modified CE exhibited superior dielectric properties relative to BPA-modified CE [1]. While the study does not report the specific dielectric constant and loss tangent numerical values for the target compound, the directional improvement is clearly established. This enhancement is relevant for high-frequency electronic applications where signal integrity and low dielectric loss are critical.

Dielectric performance
Class-level inference
Improved over unmodified CE and BPA-modified CE, 7–19 GHz
May support high-frequency signal integrity evaluation
Directional improvement; exact ε and tan δ not reported
Dielectric constant High-frequency applications Electrical insulation

BMI Toughness Transformation

Unmodified BMI homopolymer exhibits inherent brittleness with impact strength approximately 8 kJ·m⁻² and stress at break in the range of 40–80 MPa [1]. Copolymerization of BMI with DABPA (DABA) produces an allyl-BMI copolymer with stress at break of approximately 145 MPa and impact resistance of 12 kJ·m⁻² [1]. This represents a stress-at-break increase of 81–263% and an impact strength increase of approximately 50% relative to the unmodified BMI homopolymer [1]. This transformation is critical because it converts BMI from a material with excellent thermal stability but poor toughness into an engineering material suitable for structural aerospace and electronic applications [1].

BMI toughness
Class-level inference
Stress at break ~145 MPa (vs 40–80 MPa); Impact ~12 kJ·m⁻² (vs 8 kJ·m⁻²)
Converts brittle BMI to load-bearing structural material candidate
Literature compilation values; allyl-BMI copolymer
BMI toughness Impact resistance Stress at break

High Thermal Stability and Char Yield

In a comparative study of diallyl bisphenol-A (ABA) based benzoxazines, poly(ABA-a) demonstrated a maximum decomposition temperature (Tmax) of 484 °C and a char yield of 43% under thermal degradation conditions [1]. The authors explicitly note that these values represent 'impressive thermal stability when compared to other synthesized polybenzoxazines' in the same study [1]. While the study does not tabulate the numerical Tmax and char yield for every comparator polybenzoxazine, the statement establishes poly(ABA-a) as the benchmark thermal performer among the synthesized series. High char yield correlates with improved flame retardancy and structural integrity retention at elevated temperatures [1].

Thermal stability & char
Class-level inference
Tmax 484 °C · Char yield 43%
Indicates high thermal endurance and passive fire resistance
Poly(ABA-a) benzoxazine; TGA analysis
Thermal stability Char yield Benzoxazine

DABA Application Scenarios


Aerospace BMI Toughening

DABA is established as the industry-standard comonomer for toughening brittle bismaleimide (BMI) resins used in aerospace composite structures. The allyl-BMI copolymerization increases stress at break from 40–80 MPa (neat BMI) to approximately 145 MPa and impact strength from 8 kJ·m⁻² to 12 kJ·m⁻²—representing improvements of up to 263% and 50%, respectively [1]. Commercial systems such as Matrimid 5292 leverage this exact chemistry for aircraft engine components, radomes, and high-temperature structural panels. For procurement, DABA enables the use of BMI resins in load-bearing applications where unmodified BMI would fail due to brittleness. This scenario leverages the BMI toughness enhancement evidence established in Section 3 [1].

Epoxy IPN for Rigid Risers

The BMI/DBA–epoxy interpenetrating network (IPN) system, in which DBA-modified BMI is blended with tetrafunctional epoxy (TGDDM), delivers a unique combination of thermal stability up to 325°C and enhanced mechanical properties specifically validated for rigid riser applications [2]. The IPN formulation increases tensile strength by 25%, flexural strength by 30%, and impact strength by 45% versus neat epoxy, while maintaining a viscosity of 0.3–1 Pa·s suitable for filament winding [2]. Additionally, the reduced curing activation energy from DABA's autocatalytic effect enables more efficient processing of large-scale composite structures. This scenario directly leverages the mechanical property enhancement and curing kinetics evidence from Section 3 [2].

High-Frequency Electronic Packaging

DABA-modified cyanate ester and BMI systems are preferentially selected for electronic packaging applications requiring low moisture absorption and stable dielectric properties at high frequencies. The 1.5 percentage-point reduction in water absorption versus unmodified cyanate ester—and the superior dielectric performance over both unmodified CE and BPA-modified CE across 7,000–19,000 MHz [3]—directly translates to improved reliability in humid environments and reduced signal loss in high-frequency circuits. Additionally, commercial BMI-DABA formulations are widely used in copper-clad laminates and high-temperature insulating varnishes for advanced printed circuit boards [4]. This scenario leverages the moisture resistance and dielectric property differentiation evidence from Section 3 [3].

Flame-Retardant Benzoxazine Thermosets

For applications requiring passive fire resistance alongside high-temperature structural integrity—such as aerospace interior panels, electrical insulation components, and flame-retardant composite housings—DABA-derived polybenzoxazines offer a compelling performance profile. Poly(ABA-a) achieves a Tmax of 484°C and a char yield of 43%, exceeding the thermal performance of other polybenzoxazines synthesized in comparative studies [5]. High char yield is a key indicator of flame-retardant behavior, as char formation reduces fuel release and insulates underlying material. This scenario leverages the thermal stability evidence from Section 3 and is further supported by literature demonstrating that DABA-containing benzoxazine/epoxy hybrids exhibit excellent moisture resistance (0.75% water uptake) and hydrophobic surfaces with contact angles up to 152° [5].

Application
Selection Property
Validation Focus
Aerospace BMI toughening
Allyl-BMI copolymerization reactivity
Stress at break and impact strength enhancement
Epoxy IPN for rigid risers
IPN morphology and dual-cure compatibility
Mechanical property gain and processing viscosity
High-frequency electronic packaging
Low moisture uptake and dielectric stability
Water absorption and high-frequency dielectric loss
Flame-retardant benzoxazine thermosets
High char yield and thermal stability
Tmax and char residue under thermal degradation

Technical Documentation Hub

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